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molecular formula C11H10FNOS B8422471 1-(4-Fluorophenyl)-1-(thiazol-2-yl)ethanol

1-(4-Fluorophenyl)-1-(thiazol-2-yl)ethanol

Cat. No. B8422471
M. Wt: 223.27 g/mol
InChI Key: JSLKXHYZVYOOIJ-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

A solution of (4-fluorophenyl)(thiazol-2-yl)methanone (1.05 g, 5.07 mmol) in diethyl ether (50 mL) and was cooled to 0° C., treated with methylmagnesium bromide (1.85 mL, 3.0 M in Et2O, 5.57 mmol) and stirred overnight at room temperature. The reaction was quenched with saturated ammonium chloride solution, extracted with diethyl ether (2×30 mL), washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford the title compound as an oily brown residue (1.052 g, 93% yield). MS (M+H)+ 224.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[S:11][CH:12]=[CH:13][N:14]=2)=[O:9])=[CH:4][CH:3]=1.[CH3:15][Mg]Br>C(OCC)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:10]2[S:11][CH:12]=[CH:13][N:14]=2)([OH:9])[CH3:15])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=O)C=1SC=CN1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.85 mL
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×30 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C)(O)C=1SC=CN1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.052 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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